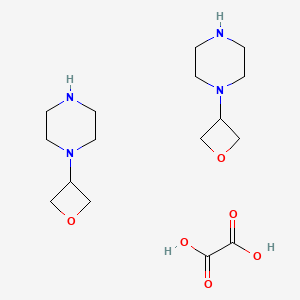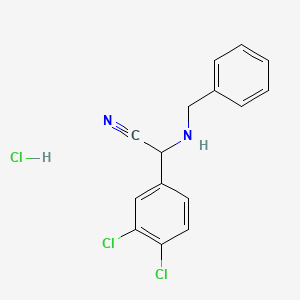
7-ブロモ-4-フルオロ-1H-インドール-3-カルボン酸
説明
7-Bromo-4-fluoro-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C9H5BrFNO2 . It has an average mass of 258.044 Da and a monoisotopic mass of 256.948761 Da .
Molecular Structure Analysis
The molecular structure of 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid consists of a bromine atom and a fluorine atom attached to an indole ring, which is further connected to a carboxylic acid group .Physical and Chemical Properties Analysis
7-Bromo-4-fluoro-1H-indole-3-carboxylic acid has an average mass of 258.044 Da and a monoisotopic mass of 256.948761 Da .科学的研究の応用
除草活性
“7-ブロモ-4-フルオロ-1H-インドール-3-カルボン酸”誘導体は、除草剤としての可能性について研究されています。 これらの化合物は、植物の成長調節において重要な役割を果たすオーキシン受容体タンパク質TIR1のアンタゴニストとして機能することができます 。この受容体を阻害することにより、誘導体は雑草の成長を効果的に抑制することができ、作物の生産量を増やし、食料安全保障に貢献する化学的な方法を提供します。
アルカロイド誘導体の合成
インドール誘導体は、アルカロイドを含む多くの天然物に広く見られます。 “7-ブロモ-4-フルオロ-1H-インドール-3-カルボン酸”誘導体の合成は、特定のアルカロイドの一部となる複雑な分子の構築に貢献します 。これらの化合物は、さまざまな生物活性物質に存在することから重要です。
抗ウイルス用途
“7-ブロモ-4-フルオロ-1H-インドール-3-カルボン酸”に関連するものを含むインドール誘導体のいくつかは、抗ウイルス活性を示しています。 たとえば、特定のエチル1H-インドール-3-カルボン酸塩は、細胞研究においてC型肝炎ウイルス(HCV)に対する有効性を示しました 。これは、新しい抗ウイルス薬の開発の可能性を示唆しています。
がん治療研究
インドール誘導体は、がん治療における役割について調査されています。 がん細胞と相互作用し、その増殖を阻害する可能性があるため、新しい治療法のための重要な研究分野となっています .
微生物阻害
“7-ブロモ-4-フルオロ-1H-インドール-3-カルボン酸”を含むインドール誘導体の構造的枠組みは、さまざまな微生物と相互作用することができます。 この相互作用は、微生物の増殖を阻害する可能性があり、新しい抗生物質の開発に不可欠です .
障害の治療
インドール誘導体の研究は、人間の体のさまざまな障害の治療にも広がっています。 化合物の多様な生物学的特性により、さまざまな種類の障害を治療するための候補となりますが、この分野における“7-ブロモ-4-フルオロ-1H-インドール-3-カルボン酸”の具体的な用途については、さらなる調査が必要です .
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The specific interactions and resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
7-Bromo-4-fluoro-1H-indole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid, have been shown to bind with high affinity to multiple receptors, which can lead to the modulation of signaling pathways . This compound can inhibit or activate specific enzymes, thereby affecting metabolic processes and cellular functions.
Cellular Effects
The effects of 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid on cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid may affect the expression of genes involved in inflammation and immune response, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid involves its interaction with various biomolecules. This compound can bind to specific receptors and enzymes, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic reactions . Additionally, 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid may result in changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
7-Bromo-4-fluoro-1H-indole-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . The effects of 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid on metabolic flux and metabolite levels can influence cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within the body . The localization and accumulation of 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid in specific tissues and organs can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid in subcellular structures, such as the nucleus, mitochondria, or endoplasmic reticulum, can influence its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
7-bromo-4-fluoro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-5-1-2-6(11)7-4(9(13)14)3-12-8(5)7/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRHHABRPRHTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CN2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446073.png)
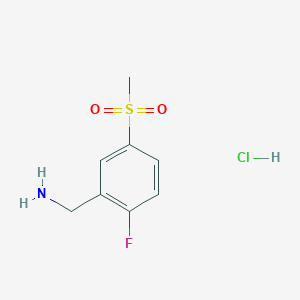
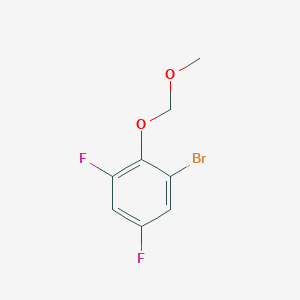
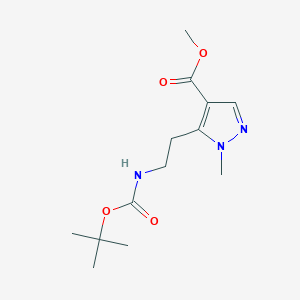
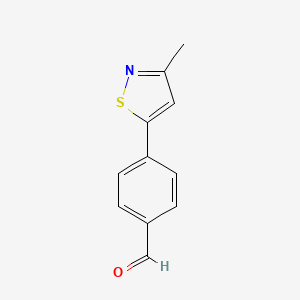

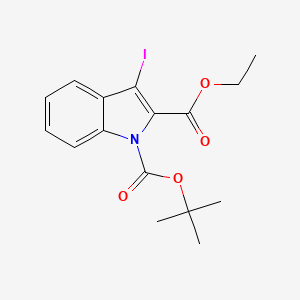

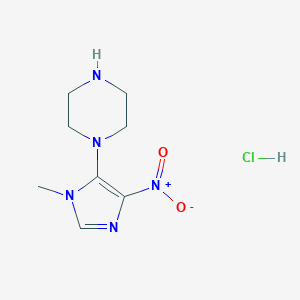
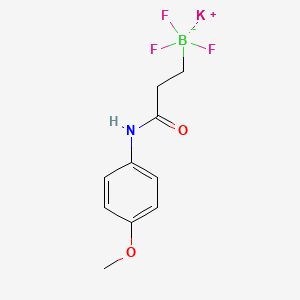
![Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1446090.png)
